molecular formula C15H20Cl2N2O2 B072992 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide CAS No. 1462-82-4

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide

Cat. No. B072992
CAS RN: 1462-82-4
M. Wt: 331.2 g/mol
InChI Key: JNJQLUMWCMUHAO-UHFFFAOYSA-N
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Description

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide, also known as CB 1954, is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment. This compound is a prodrug that requires activation by a specific enzyme to become cytotoxic. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CB 1954 will be discussed in

Mechanism Of Action

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 is activated by the enzyme nitroreductase, which reduces the nitro group on the compound to form a highly reactive hydroxylamine intermediate. This intermediate then undergoes a rearrangement to form a cytotoxic metabolite that induces DNA damage and cell death.

Biochemical And Physiological Effects

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has been shown to induce DNA damage and cell death in a variety of tumor cell lines. It has also been shown to have minimal toxicity in normal cells. However, the exact biochemical and physiological effects of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 are still being studied.

Advantages And Limitations For Lab Experiments

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has several advantages for lab experiments. It is a potent antitumor agent that can be activated by a specific enzyme, making it a useful tool for studying the role of nitroreductase in cancer cells. However, 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has some limitations. It requires the use of a specific enzyme to become cytotoxic, which may limit its effectiveness in certain cell types.

Future Directions

There are several future directions for the study of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954. One area of research is the development of more efficient nitroreductase enzymes that can activate 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 more effectively. Another area of research is the use of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 in combination with other cancer treatments to enhance its cytotoxic effects. Additionally, the use of 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 as a tool for studying the role of nitroreductase in cancer cells may lead to the development of new cancer therapies.

Synthesis Methods

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 is synthesized by reacting 3-nitrobenzyl chloride with N,N-bis(2-chloroethyl)acetamide in the presence of a base. The resulting compound is then reduced to 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 using a palladium catalyst and hydrogen gas.

Scientific Research Applications

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 has been extensively studied for its potential use in cancer treatment. It is a prodrug that requires activation by the enzyme nitroreductase, which is overexpressed in many tumor cells. Once activated, 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide 1954 forms a cytotoxic metabolite that induces DNA damage and cell death.

properties

CAS RN

1462-82-4

Product Name

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide

InChI

InChI=1S/C15H20Cl2N2O2/c1-12(20)18-14(11-13-5-3-2-4-6-13)15(21)19(9-7-16)10-8-17/h2-6,14H,7-11H2,1H3,(H,18,20)

InChI Key

JNJQLUMWCMUHAO-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)N(CCCl)CCCl

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)N(CCCl)CCCl

Other CAS RN

1462-82-4

synonyms

2-acetamido-N,N-bis(2-chloroethyl)-3-phenyl-propanamide

Origin of Product

United States

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